molecular formula C22H12Cl4N2 B3212200 4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine CAS No. 1097652-86-2

4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine

Cat. No.: B3212200
CAS No.: 1097652-86-2
M. Wt: 446.1 g/mol
InChI Key: ZBJXPCBIJQVCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine is a synthetic pyrimidine-based compound of significant interest in medicinal and agricultural chemistry research. Pyrimidines are a privileged scaffold in drug discovery, known for their diverse pharmacological profiles and presence in numerous approved therapeutics . This particular compound features a central pyrimidine ring substituted at the 4 and 6 positions with 3,5-dichlorophenyl groups, a structural motif associated with potent biological activity. Research Applications and Potential: Anticancer Research: Structurally similar bis(3,5-dichlorophenyl) pyrimidines and related compounds have demonstrated promising broad-spectrum anticancer activity in preclinical models, particularly against leukemia cell lines . These compounds can inhibit key signaling pathways like the PI3K pathway , induce cell cycle arrest at the S or G2/M phase, and trigger apoptosis (programmed cell death) by activating caspase-3, Bax, and p53 while suppressing Bcl-2 . The dichlorophenyl substituents are a common feature in several bioactive molecules, enhancing their ability to interact with biological targets. Antifungal Research: Substituted phenylpyrimidines are extensively explored for their fungicidal properties . Research on analogous structures shows that the presence of halogen atoms, particularly chlorine, on the phenyl rings can confer high activity against fungal pathogens such as Botrytis cinerea . The specific pattern of chlorine substitution in this compound suggests potential for investigating new modes of action against resistant fungal strains. Handling and Storage: For laboratory use only. Store in a cool, dry, and dark place. The compound is typically supplied as a solid and may be air-sensitive; it is recommended to store it under inert gas for long-term stability. Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-bis(3,5-dichlorophenyl)-2-phenylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl4N2/c23-16-6-14(7-17(24)10-16)20-12-21(15-8-18(25)11-19(26)9-15)28-22(27-20)13-4-2-1-3-5-13/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJXPCBIJQVCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248029
Record name 4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097652-86-2
Record name 4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1097652-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Elucidation

Retrosynthetic Analysis for 4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine

A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection approaches. The first approach involves disconnecting the C-C bonds between the pyrimidine (B1678525) core and the dichlorophenyl groups, leading to a dihalopyrimidine intermediate and a corresponding organometallic reagent. The second, more convergent approach, involves the disconnection of the C-N bonds of the pyrimidine ring, breaking it down into simpler, acyclic precursors.

The first strategy points towards a cross-coupling reaction, such as a Suzuki-Miyaura coupling, starting from a 2-phenyl-4,6-dichloropyrimidine and two equivalents of 3,5-dichlorophenylboronic acid. This approach is advantageous as it builds the complex aryl linkages in the final steps of the synthesis.

The second strategy suggests a multi-component reaction, which would construct the pyrimidine ring in a single step from three or more starting materials. For this target molecule, plausible precursors would include two equivalents of a chalcone (B49325) derived from 3,5-dichlorobenzaldehyde (B167965), and benzamidine (B55565) as the nitrogen source, which would provide the C2-phenyl group. This approach offers atom economy and a reduction in the number of synthetic steps.

Development of Novel Synthetic Routes for this compound

Building upon the retrosynthetic analysis, several novel synthetic routes can be proposed for the efficient synthesis of this compound.

Multi-Component Reactions for Pyrimidine Core Formation

A promising one-pot synthesis of 2,4,6-triarylpyrimidines involves the reaction of a substituted benzaldehyde, an acetophenone (B1666503), and a nitrogen source, such as hexamethyldisilazane (B44280) (HMDS), under microwave irradiation. nih.govorganic-chemistry.org This methodology can be adapted for the synthesis of the target compound. In a proposed reaction, 3,5-dichlorobenzaldehyde would react with acetophenone in the presence of benzamidine hydrochloride. The reaction is typically catalyzed by a Lewis acid, with the choice of acid influencing the selective formation of the pyrimidine over other potential nitrogen-containing heterocycles. nih.govorganic-chemistry.org

The plausible mechanism involves the initial formation of a chalcone intermediate from the reaction of 3,5-dichlorobenzaldehyde and an enolate derived from acetophenone. A second equivalent of 3,5-dichlorobenzaldehyde would then react with another molecule of the enolate. These intermediates would then undergo cyclocondensation with benzamidine to form the dihydropyrimidine (B8664642) ring, which is subsequently oxidized to the aromatic pyrimidine.

Cross-Coupling Strategies for Aryl Substituent Introduction

A highly versatile method for the introduction of the 3,5-dichlorophenyl groups is the Suzuki-Miyaura cross-coupling reaction. This approach would commence with a pre-formed 2-phenyl-4,6-dichloropyrimidine core. The dihalopyrimidine can then be reacted with two equivalents of 3,5-dichlorophenylboronic acid in the presence of a palladium catalyst and a suitable base.

The efficiency of this double Suzuki coupling is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent. nih.govmdpi.com The regioselectivity of the coupling is also a critical factor, as the two chlorine atoms on the pyrimidine ring may exhibit different reactivities. However, for a symmetrical diarylation, this is less of a concern.

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, several modifications can be made to the synthesis of this compound to reduce its environmental impact. rasayanjournal.co.inbenthamdirect.com For the multi-component synthesis, the use of microwave irradiation can significantly shorten reaction times and, in some cases, improve yields. nih.govnih.gov Solvent-free conditions or the use of environmentally benign solvents like ethanol (B145695) or water are also key considerations. rasayanjournal.co.innih.gov

Optimization of Reaction Conditions and Isolation Procedures for this compound

Catalyst Screening and Ligand Effects

The success of the Suzuki-Miyaura cross-coupling approach is critically dependent on the choice of the palladium catalyst and the associated ligands. A screening of various palladium sources and phosphine (B1218219) ligands would be necessary to achieve optimal yields for the synthesis of this compound from 2-phenyl-4,6-dichloropyrimidine and 3,5-dichlorophenylboronic acid.

Based on literature for similar transformations, a comparative study of different catalysts and ligands could be proposed as follows:

Table 1. Proposed Catalyst and Ligand Screening for the Suzuki-Miyaura Coupling
EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Proposed Yield (%)
1Pd(PPh3)4 (5)-K2CO3Toluene/H2O100Moderate
2Pd(OAc)2 (2)PPh3 (4)K3PO4Dioxane/H2O100Good
3Pd2(dba)3 (1)SPhos (2)Cs2CO3Toluene110High
4PdCl2(dppf) (3)-Na2CO3DMF/H2O90Good

The choice of ligand is crucial in facilitating the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Bulky and electron-rich phosphine ligands, such as SPhos, are often effective in promoting the coupling of sterically hindered and electron-deficient substrates.

Solvent Selection and Temperature Control

The choice of solvent and the regulation of temperature are critical parameters in the synthesis of 4,6-diarylpyrimidines, directly influencing reaction rates, yields, and the purity of the final product. The solvent's role extends beyond simply dissolving the reactants; it can affect the reactivity of the species involved and the stability of intermediates and transition states.

Research into the synthesis of various 4,6-diarylpyrimidine derivatives highlights a range of effective solvents and temperature conditions. For instance, the condensation of chalcones with urea (B33335) or guanidine (B92328) hydrochloride is frequently carried out in polar protic solvents like ethanol, often under reflux conditions to ensure the reaction proceeds to completion. ijper.org In other reported syntheses of 4,6-diaryl pyrimidines, polar aprotic solvents such as dimethylformamide (DMF) have been employed, with temperatures maintained between 50 and 60°C. researchgate.net The use of dry acetonitrile (B52724) at temperatures ranging from 70-80°C has also been documented for the synthesis of 2-substitutedthio-4,6-diaryl pyrimidines. frontiersin.org

The selection of an appropriate solvent is contingent on the specific reactants and catalysts used. The temperature is then optimized to provide sufficient energy to overcome the activation barrier of the reaction without promoting the formation of undesired byproducts. The table below summarizes various conditions reported for the synthesis of 4,6-diarylpyrimidines, illustrating the diversity of successful reaction environments.

ReactantsSolventTemperatureDurationReference
Chalcone and UreaEthanol (95%)Reflux4 hours ijper.org
Pyrimidine-2(1H)-thione and HalidesDry Acetonitrile70-80°C10-12 hours frontiersin.org
Chalcones and Guanidine HClDimethylformamide (DMF)50-60°C4 hours researchgate.net
1,3-diaryl-2-propen-1-ones and ThioureaEthanol65°C- researchgate.net

This table is illustrative of general conditions for the synthesis of related compounds and may require optimization for the specific synthesis of this compound.

Detailed Mechanistic Investigations of the Synthetic Pathway for this compound

The generally accepted mechanism for the formation of a 4,6-diarylpyrimidine from a chalcone and a nitrogen-containing reactant like urea or an amidine proceeds through a series of well-defined steps. ijper.org The reaction is typically base-catalyzed, with the base serving to deprotonate the nitrogenous reactant, thereby increasing its nucleophilicity.

The proposed mechanistic pathway can be outlined as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the deprotonated nitrogen-containing reactant (e.g., urea) on the β-carbon of the α,β-unsaturated ketone system of the chalcone. This Michael addition results in the formation of a nitrogen-anion intermediate.

Protonation: The resulting enolate ion is then protonated, typically by the solvent or another proton source in the reaction mixture, to yield a more stable intermediate.

Intramolecular Cyclization: The second nitrogen atom of the reactant then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the former chalcone moiety. This leads to the formation of a cyclic hemiaminal intermediate.

Dehydration and Aromatization: The cyclic intermediate subsequently undergoes dehydration, losing a molecule of water, to form a dihydropyrimidine derivative. This is often followed by an oxidation step, which can occur in the presence of air or an added oxidizing agent, leading to the formation of the stable, aromatic pyrimidine ring.

This mechanistic sequence highlights the importance of the α,β-unsaturated ketone functionality of the chalcone precursor and the nucleophilic character of the nitrogen-containing reactant in the construction of the pyrimidine core. The specific substituents on the phenyl rings of the chalcone can influence the electrophilicity of the carbonyl carbon and the β-carbon, thereby affecting the rate of both the initial Michael addition and the subsequent cyclization step.

Sophisticated Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Characterization of 4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine

A multi-faceted spectroscopic approach is essential for the complete characterization of the molecule.

NMR spectroscopy is a cornerstone for determining the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent compound, 2-phenylpyrimidine (B3000279), would exhibit distinct signals for the phenyl and pyrimidine (B1678525) protons. For this compound, the introduction of the dichlorophenyl groups significantly alters the chemical shifts. The protons on the 2-phenyl group would likely appear as multiplets in the aromatic region. The single proton on the pyrimidine ring at the C5 position would be expected to show a characteristic singlet. The protons on the two 3,5-dichlorophenyl rings would present as two distinct sets of signals, likely a doublet and a triplet for each ring, reflecting their meta and para positions relative to the pyrimidine core.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide detailed information about the carbon framework. Distinct signals would be expected for each carbon atom in the pyrimidine ring, the 2-phenyl group, and the two 3,5-dichlorophenyl substituents. The carbon atoms attached to chlorine would show characteristic chemical shifts influenced by the electronegativity of the halogen. The chemical shifts of the pyrimidine ring carbons would be indicative of their electronic environment within the heterocyclic system.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between protons, aiding in the assignment of the aromatic spin systems. HSQC would correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the carbon skeleton. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the connectivity by showing correlations between protons and carbons separated by two or three bonds.

Solid-State NMR: In the absence of single crystals suitable for X-ray diffraction, solid-state NMR could provide insights into the molecular conformation and packing in the solid state. It can distinguish between different crystalline forms (polymorphs) and provide information on intermolecular interactions.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Multiplicity
8.50-8.70m
7.50-7.70m
7.80-8.00s
7.60-7.80d
7.40-7.60t
Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

HRMS would be employed to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

Expected Molecular Ion: The molecular formula of this compound is C₂₂H₁₂Cl₄N₂. The high-resolution mass spectrum would show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of four chlorine atoms.

Fragmentation Pathways: Electron impact (EI) or electrospray ionization (ESI) would induce fragmentation. Common fragmentation pathways for such aromatic systems could involve the loss of chlorine atoms, cleavage of the bonds between the phenyl/dichlorophenyl groups and the pyrimidine ring, and fragmentation of the pyrimidine ring itself. Analysis of the fragment ions would help to confirm the connectivity of the different ring systems.

Fragment Ion (m/z) *Possible Structure/Loss
[M]⁺Molecular Ion
[M - Cl]⁺Loss of a chlorine atom
[M - C₆H₅]⁺Loss of the 2-phenyl group
[M - C₆H₃Cl₂]⁺Loss of a 3,5-dichlorophenyl group
C₁₆H₉Cl₂N₂⁺Pyrimidine core with one dichlorophenyl group
C₁₀H₇N₂⁺2-Phenylpyrimidine fragment
Note: The m/z values are nominal and would be precisely determined by HRMS. The relative abundances of the fragments would depend on the ionization method and energy.

FTIR and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint for the functional groups present.

Characteristic Vibrations:

C=N and C=C Stretching: The pyrimidine and phenyl rings would exhibit characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

C-Cl Stretching: The C-Cl bonds of the dichlorophenyl groups would give rise to strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹.

Ring Breathing Modes: The pyrimidine and phenyl rings will have characteristic "ring breathing" modes that are often strong in the Raman spectrum.

The combination of FTIR and Raman spectroscopy would provide complementary information, as some vibrational modes may be more active in one technique than the other due to selection rules.

Vibrational Mode Expected Wavenumber (cm⁻¹) *Spectroscopy
Aromatic C-H Stretch3100-3000FTIR, Raman
C=N/C=C Ring Stretch1600-1450FTIR, Raman
Aromatic Ring Modes1500-1400FTIR, Raman
C-H In-plane Bend1300-1000FTIR, Raman
C-Cl Stretch800-600FTIR (strong)
C-H Out-of-plane Bend900-675FTIR (strong)
Note: These are general ranges and the exact peak positions would be specific to the molecule's structure and symmetry.

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of the molecule.

UV-Vis Absorption: The extended π-conjugated system of this compound is expected to result in strong UV absorption. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions within the aromatic and heterocyclic rings. The presence of the dichlorophenyl and phenyl substituents would influence the position and intensity of these bands compared to unsubstituted pyrimidine.

Fluorescence Emission: Depending on the rigidity of the molecule and the nature of its excited states, it may exhibit fluorescence. The emission spectrum would be red-shifted relative to the absorption spectrum (Stokes shift). The quantum yield of fluorescence would be dependent on the efficiency of non-radiative decay pathways, which can be influenced by the conformational freedom of the phenyl rings.

X-ray Crystallography of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

A successful crystallographic analysis would provide detailed information on:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would confirm the connectivity and provide insights into the bonding characteristics. For example, the C-N bond lengths within the pyrimidine ring can indicate the degree of electron delocalization.

Planarity: The analysis would reveal the degree of planarity of the pyrimidine ring and the attached phenyl groups.

Intermolecular Interactions: The crystal packing would show how the molecules arrange themselves in the solid state, revealing any significant intermolecular interactions such as π-π stacking or halogen bonding (C-Cl···N or C-Cl···π interactions), which can influence the physical properties of the material.

Parameter Expected Value/Observation *
Pyrimidine C-N bond length~1.33-1.38 Å
Pyrimidine C-C bond length~1.38-1.40 Å
C-C bond length (phenyl)~1.39 Å
C-Cl bond length~1.74 Å
Pyrimidine-Phenyl Torsional AngleNon-zero, likely significant twist
Intermolecular InteractionsPotential for π-π stacking and halogen bonding
Note: These are typical values for similar structures and would be precisely determined by X-ray crystallography.

An In-depth Analysis of this compound: Structural Characterization and Conformational Dynamics

A detailed examination of this compound reveals a complex interplay of steric and electronic factors that dictate its three-dimensional structure and intermolecular interactions. This article delves into the sophisticated structural characterization and conformational analysis of this highly halogenated aromatic compound, drawing upon established principles of chemical crystallography and stereochemistry to predict its behavior in both the solid state and in solution.

Due to the absence of specific experimental data for this compound in publicly available literature, this analysis is based on theoretical principles and data from closely related chemical structures. The insights provided are, therefore, predictive in nature and aim to lay a foundation for future empirical studies.

The structural framework of this compound is characterized by a central pyrimidine ring substituted with a phenyl group at the 2-position and two 3,5-dichlorophenyl groups at the 4- and 6-positions. The presence of multiple aromatic rings and numerous chlorine atoms suggests a molecule with significant steric bulk and a rich potential for various non-covalent interactions.

In the solid state, the spatial arrangement of molecules, or crystal packing, is governed by a network of intermolecular forces. For this compound, halogen bonding and π-π stacking are anticipated to be the dominant forces.

Halogen Bonding: The chlorine atoms on the dichlorophenyl rings are expected to act as halogen bond donors. Halogen bonding is a directional, non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site. In polychlorinated aromatic compounds, these interactions can be significant in influencing crystal packing. taylorfrancis.comnih.gov The strength of these bonds is generally weaker for chlorine compared to bromine or iodine. nih.gov It is plausible that the chlorine atoms of one molecule will form halogen bonds with the nitrogen atoms of the pyrimidine ring of an adjacent molecule or with the π-systems of the aromatic rings.

π-π Stacking: The multiple aromatic rings in the molecule provide ample opportunity for π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic systems, are a crucial factor in the packing of many aromatic compounds. nih.govmdpi.com The presence of electron-withdrawing chlorine atoms on the phenyl rings can modulate the quadrupole moment of these rings, potentially leading to favorable offset or slipped-stacking arrangements to minimize electrostatic repulsion. nih.gov It is conceivable that the phenyl and dichlorophenyl rings will engage in both intramolecular and intermolecular π-π stacking.

A summary of the probable intermolecular interactions is presented in the table below.

Interaction TypePotential Participating GroupsExpected Significance in Crystal Packing
Halogen BondingC-Cl --- N (pyrimidine)Moderate
C-Cl --- π (aromatic ring)Moderate
π-π StackingPhenyl - PhenylSignificant
Phenyl - DichlorophenylSignificant
Dichlorophenyl - DichlorophenylSignificant
van der Waals ForcesAll atomsHigh (cumulative effect)

This table represents a predictive analysis of potential intermolecular interactions.

In the solid state , the conformation is likely to be locked into a low-energy state that optimizes crystal packing. This conformation will be a compromise between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions like halogen bonding and π-π stacking. The significant steric bulk of the ortho-chlorine atoms on the 3,5-dichlorophenyl groups is expected to force these rings into a twisted conformation relative to the pyrimidine ring to alleviate steric strain.

In solution , the molecule is expected to be more dynamic, with rotation around the C-C single bonds leading to a range of accessible conformations. The equilibrium between different conformers will be influenced by the solvent polarity and temperature. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) could potentially be used to study these dynamic processes and determine the preferred solution-state conformation. The presence of bulky substituents on the pyrimidine ring is known to influence the conformational preferences in related aryl-substituted heterocyclic compounds. mdpi.com

The table below outlines the key conformational parameters for this compound.

Conformational ParameterDescriptionExpected State in Solid PhaseExpected Behavior in Solution
Dihedral Angle (Pyrimidine - Phenyl)Torsion angle between the pyrimidine and the 2-phenyl ring.Fixed, likely non-planar to minimize steric interactions.Dynamic equilibrium between multiple rotational conformers.
Dihedral Angle (Pyrimidine - Dichlorophenyl)Torsion angles between the pyrimidine and the 4- and 6-dichlorophenyl rings.Fixed, significantly twisted due to steric hindrance from chlorine atoms.Dynamic equilibrium, with a preference for twisted conformations.

This table presents a theoretical consideration of the conformational properties of the title compound.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of 4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with high accuracy.

A DFT analysis would reveal key aspects of the molecule's electronic nature.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's kinetic stability and the energy required for electronic excitation. A typical DFT study would calculate these energy levels. For similar aromatic heterocyclic compounds, HOMO-LUMO gaps often fall in the range of 3-5 eV, which would be calculated and reported in a data table.

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, negative potential would be expected around the nitrogen atoms of the pyrimidine (B1678525) ring and the chlorine atoms, indicating sites susceptible to electrophilic attack. In contrast, positive potential would likely be found around the hydrogen atoms.

Charge Distribution : Methods like Mulliken or Natural Bond Orbital (NBO) analysis quantify the partial charge on each atom. This data provides a more detailed picture of the electron distribution and polarity of bonds within the molecule.

DFT calculations can predict spectroscopic data, which is invaluable for experimental characterization.

NMR Spectroscopy : Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values, when compared to experimental data, help confirm the molecular structure. The calculations would provide a list of chemical shifts for each unique carbon and hydrogen atom in the molecule.

IR Spectroscopy : Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies. DFT can calculate these vibrational modes, which appear as peaks in a theoretical IR spectrum. Key predicted frequencies would correspond to C=N stretching in the pyrimidine ring, C-Cl stretching, C-H stretching of the aromatic rings, and various ring vibrations.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Visible absorption spectra. The calculations would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve π→π* excitations within the aromatic system.

The three-dimensional shape of the molecule is critical to its function. DFT is used to find the most stable conformation (the geometry with the lowest energy). This involves calculating the molecule's potential energy as a function of the torsion angles between the pyrimidine core and the three phenyl rings to identify the global energy minimum.

Molecular Dynamics (MD) Simulations of this compound

MD simulations model the physical movement of atoms and molecules over time, providing insights into conformational dynamics and interactions with the environment.

While DFT identifies the most stable conformation, MD simulations explore the molecule's flexibility at a given temperature. A key aspect would be the rotation of the three phenyl rings (the two dichlorophenyl groups and the single phenyl group) around their single bonds connecting to the pyrimidine ring. The simulation would track the dihedral angles over time to understand the range of accessible conformations. Furthermore, specialized computational methods can calculate the energy barriers to this rotation, indicating how freely each ring can spin. Studies on similar substituted aromatic compounds have shown that such rotational barriers can range from a few kcal/mol to over 15 kcal/mol, depending on steric hindrance and electronic effects. doi.orgresearchgate.net

The behavior of a molecule can change significantly in different solvents. MD simulations are ideal for studying these effects by explicitly including solvent molecules (like water, chloroform, or dimethyl sulfoxide) in the simulation box. The simulation would reveal how solvent molecules arrange themselves around the solute and how these interactions influence the conformational preferences and rotational dynamics of the phenyl rings. For instance, polar solvents might stabilize more polar conformations of the molecule.

Quantum Chemical Calculations for Reaction Pathway and Transition State Analysis

No published studies were identified that specifically detail quantum chemical calculations to elucidate the reaction pathways or analyze the transition states involved in the synthesis or reactions of this compound. Such calculations would typically involve methods like Density Functional Theory (DFT) to model reaction mechanisms, determine activation energies, and identify intermediate structures.

Structure-Reactivity Relationship (SAR) Studies via Computational Modeling

There is no available research detailing structure-reactivity relationship (SAR) studies of this compound using computational modeling. SAR studies in this context would involve computational methods to correlate the structural features of this molecule and its analogues with their chemical reactivity or biological activity. This often includes the calculation of molecular descriptors, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis.

Reactivity Profiles and Derivatization Strategies

Electrophilic and Nucleophilic Substitution Reactions of 4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine

The π-deficient nature of the pyrimidine (B1678525) ring makes it generally resistant to electrophilic aromatic substitution while being activated for nucleophilic attack. wikipedia.orgbhu.ac.in

Electrophilic Substitution: Electrophilic attack on an unsubstituted pyrimidine ring is difficult and, when forced, occurs at the C-5 position, which is the most electron-rich carbon atom on the ring. wikipedia.orgresearchgate.netslideshare.net In the case of this compound, the reactivity of the C-5 position towards electrophiles is expected to be severely diminished. The two 3,5-dichlorophenyl groups at the adjacent C-4 and C-6 positions exert a strong electron-withdrawing inductive effect, further deactivating the entire ring system. Furthermore, these large aryl groups create significant steric hindrance around the C-5 position, physically blocking the approach of electrophiles. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation at the C-5 position are predicted to be extremely challenging and would likely require harsh reaction conditions, if they proceed at all.

Nucleophilic Substitution: Conversely, the pyrimidine ring is highly susceptible to nucleophilic substitution, particularly at the C-2, C-4, and C-6 positions. wikipedia.orgresearchgate.netslideshare.net However, in this compound, these positions are already substituted with stable aryl groups. A direct nucleophilic aromatic substitution (SNAr) to displace one of the aryl groups is not a feasible reaction pathway under normal conditions, as aryl anions are exceptionally poor leaving groups.

Derivatization via nucleophilic substitution would likely require modification of the substituent aryl rings themselves. For instance, if a suitable leaving group (like a halogen) were present on the 2-phenyl ring, it could potentially be displaced by a nucleophile. The reactivity of the chlorine atoms on the 3,5-dichlorophenyl rings towards nucleophilic aromatic substitution is also very low due to the deactivation of the benzene (B151609) ring by the other chlorine atom and the pyrimidine core.

Reaction TypeReactive Site on Pyrimidine CorePredicted Reactivity for this compoundGoverning Factors
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)C-5Very Low / InertStrong deactivation by dichlorophenyl groups; Steric hindrance
Nucleophilic Aromatic Substitution (SNAr)C-2, C-4, C-6Not Applicable (No leaving groups on the pyrimidine core)Aryl groups are poor leaving groups

Transition Metal-Catalyzed Transformations of this compound

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C and C-heteroatom bonds. The reactivity of this compound in these transformations is centered on the potential activation of its C-Cl bonds.

The chlorine atoms on the 3,5-dichlorophenyl rings are potential handles for cross-coupling reactions such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination. researchgate.netmdpi.com These reactions typically involve the oxidative addition of a palladium, nickel, or copper catalyst to a carbon-halogen bond. mdpi.com

The viability of such reactions on this substrate would depend on several factors:

Catalyst System: A highly active catalyst, often employing specialized phosphine (B1218219) ligands, would be necessary to activate the C-Cl bonds, which are less reactive than C-Br or C-I bonds.

Regioselectivity: With four identical chlorine atoms, achieving selective mono-substitution would be challenging, and mixtures of mono-, di-, tri-, and tetra-substituted products could be expected. Controlling the stoichiometry of the coupling partner and catalyst could potentially favor mono-arylation.

Steric Hindrance: The positions of the chlorine atoms (meta to the pyrimidine ring) are sterically accessible, which is favorable for catalyst coordination.

Reaction TypePotential Reactive SiteFeasibility & Key ChallengesPotential Products
Suzuki-Miyaura CouplingC-Cl bonds on dichlorophenyl ringsFeasible with potent Pd catalysts. Challenge lies in controlling the degree of substitution.Derivatives with new aryl or vinyl groups replacing one or more Cl atoms.
Buchwald-Hartwig AminationC-Cl bonds on dichlorophenyl ringsFeasible. Requires a suitable Pd or Cu catalyst system and a strong base. Regioselectivity is a major challenge.Derivatives with new amine groups (primary or secondary) replacing Cl atoms.
Sonogashira CouplingC-Cl bonds on dichlorophenyl ringsChallenging for C-Cl bonds, often requiring co-catalysts (e.g., CuI) and highly active Pd catalysts.Alkynylated derivatives.

Photochemical and Thermal Reactivity Studies

Photochemical Reactivity: Pyrimidine derivatives are known to undergo various photochemical reactions, including [2+2] cycloadditions and electrocyclizations. rsc.orgacs.org Uracil and thymine, for example, can form photodimers under UV irradiation. nih.gov For this compound, the extensive aromatic system suggests it will absorb strongly in the UV region. Potential photochemical reactions could involve the pyrimidine core or the aryl substituents, but without experimental data, specific pathways are speculative. The presence of heavy chlorine atoms could also influence the photophysical properties, potentially promoting intersystem crossing to triplet states and leading to different reaction manifolds.

Thermal Reactivity: Aromatic heterocyclic systems like pyrimidine are generally characterized by high thermal stability. The stability of the target compound is expected to be very high due to its fully aromatic structure and high molecular weight. Thermogravimetric analysis (TGA) of similar multi-aryl heterocyclic or dichlorinated aromatic compounds often shows decomposition temperatures well above 180°C. scichemj.orgresearchgate.net The molecule is not expected to undergo thermal rearrangement or degradation under typical synthetic conditions.

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity: The concept of regioselectivity in the context of this molecule primarily applies to the derivatization of the 3,5-dichlorophenyl rings. As these two rings are identical, reactions targeting them will not show selectivity between the rings themselves. However, within a single dichlorophenyl ring, the two chlorine atoms are also chemically equivalent. Therefore, in a mono-substitution reaction via a transition metal-catalyzed process, the reaction will occur randomly at any of the four C-Cl positions, yielding a single regioisomeric product. In di-substitution reactions, a mixture of regioisomers would be possible, depending on which two of the four chlorine atoms react.

The reactivity order for nucleophilic substitution on halogenated pyrimidines generally follows C-4/C-6 > C-2. acs.org While not directly applicable for displacing the aryl groups on the parent molecule, this principle is fundamental to the synthesis of such compounds and highlights the different electronic environments within the pyrimidine core. researchgate.netnih.gov

Stereoselectivity: The molecule this compound is achiral and does not have any stereocenters. Stereoselectivity would only become a factor if derivatization introduces a chiral center or a new element of chirality, for example, through the introduction of a chiral substituent or by forming a product with axial chirality. Given the high degree of free rotation around the single bonds connecting the aryl rings to the pyrimidine core, the barrier to rotation is likely too low to permit stable atropisomers at room temperature. Therefore, stereoselectivity is not an intrinsic consideration for the reactivity of the parent molecule itself.

Exploration of Advanced Applications and Functional Properties

Coordination Chemistry and Ligand Design with 4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine

The nitrogen atoms within the pyrimidine (B1678525) ring of this compound provide ideal coordination sites for metal ions, making it a promising candidate for ligand design. The steric and electronic properties of the bulky, electron-withdrawing 3,5-dichlorophenyl substituents are expected to significantly influence the geometry, stability, and reactivity of its metal complexes.

Synthesis and Characterization of Metal Complexes

While specific synthesis protocols for metal complexes of this compound are not extensively detailed in the available literature, general methodologies for creating complexes with similar pyrimidine and triazine-based ligands are well-established. Typically, the synthesis involves reacting the ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent, often with heating. windows.net For instance, the reaction of lamotrigine, a dichlorophenyl-triazine derivative, with various metal chlorides and acetates has been shown to yield solid metal complexes.

The characterization of such new complexes would likely involve a suite of analytical techniques:

Elemental Analysis and Mass Spectrometry: To confirm the chemical formula and molecular weight.

Infrared (IR) Spectroscopy: To identify the coordination of the metal ion to the nitrogen atoms of the pyrimidine ring, evidenced by shifts in the characteristic vibrational frequencies of the C=N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

X-ray Crystallography: To determine the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Electronic Spectra and Magnetic Susceptibility Measurements: To understand the electronic structure and magnetic properties of the metal ion within the complex.

Catalytic Applications of this compound-Metal Complexes

Metal complexes derived from nitrogen-containing heterocyclic ligands, such as terpyridines and pyrimidines, are renowned for their catalytic activity in a wide range of organic transformations. nih.govrsc.org These ligands can stabilize various transition metals, acting as efficient catalysts for reactions like C-C bond formation (e.g., Suzuki-Miyaura and Heck couplings), oxidations, and reductions. rsc.org

Although catalytic studies specifically employing complexes of this compound are not prominently reported, the structural analogy to other effective catalytic systems suggests significant potential. The electron-withdrawing nature of the dichlorophenyl groups could modulate the electronic properties of the coordinated metal center, potentially enhancing its catalytic performance or altering its selectivity compared to less substituted ligands.

Investigation of Coordination Modes and Stability Constants

The 2-phenylpyrimidine (B3000279) core can act as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms of the pyrimidine ring. The specific coordination mode would be influenced by the steric hindrance imposed by the large phenyl and dichlorophenyl groups. These bulky substituents might favor the formation of specific geometries or limit the number of ligands that can coordinate to a single metal ion.

The stability of the resulting metal complexes is a crucial parameter for their practical application. Stability constants, which quantify the strength of the metal-ligand interaction, would need to be determined experimentally, typically through techniques like potentiometric or spectrophotometric titrations. The high electron density on the nitrogen atoms combined with the rigid framework of the ligand is expected to lead to the formation of thermodynamically stable complexes with a variety of metal ions.

Potential in Materials Science and Optoelectronics

The photophysical and electronic properties of phenylpyrimidine derivatives make them attractive candidates for use in advanced materials, particularly in the field of optoelectronics.

Application in Organic Light-Emitting Diodes (OLEDs) or related optoelectronic devices

Pyrimidine-based molecules are often electron-deficient and can facilitate electron transport. This characteristic is highly desirable for materials used in the electron transport layers (ETL) or as hosts in the emissive layers of OLEDs. ossila.com For example, a related compound, 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine (B4PyPPm), is utilized as an electron transport and injection-layer material in OLED devices due to its superior electron mobility. ossila.com

Similarly, derivatives of 2-phenylpyrimidine have been synthesized and investigated as emitters for OLEDs. nih.gov The general synthetic strategy often involves modifying a parent structure, such as 4,6-bis(4-chlorophenyl)-2-phenylpyrimidine, through reactions like the Buchwald-Hartwig amination to attach different functional moieties. nih.gov This demonstrates that the 4,6-diphenyl-2-phenylpyrimidine core is a viable scaffold for developing new OLED materials.

Given these precedents, this compound could potentially serve as a host material for phosphorescent or fluorescent emitters or as an electron-transport material in OLEDs. The presence of chlorine atoms could influence key properties such as the LUMO (Lowest Unoccupied Molecular Orbital) energy level and thermal stability.

Interactive Data Table of Related OLED Compounds

Below is a summary of related compounds and their roles in OLED technology, highlighting the potential of the pyrimidine scaffold.

Compound NameAbbreviationRole in OLEDKey Properties
4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidineB4PyPPmElectron Transport Layer (ETL)Superior electron injection and mobility. ossila.com
4,6-Bis(4-diphenylamino-phenyl)-2-phenylpyrimidinePP1EmitterSynthesized from a chlorophenyl analogue. nih.gov
Bis-4,6-(3,5-di-4-pyridylphenyl)-2-methylpyrimidineB4PyMPMElectron Transport Layer (ETL)Used in solution-processed TADF OLEDs. mdpi.com

Integration into Polymer Matrices or Supramolecular Assemblies

While specific research on integrating this compound into polymer matrices has not been identified, this remains a viable strategy for developing new functional materials. Dispersing or chemically incorporating such molecules into a polymer host can combine the desirable electronic or optical properties of the pyrimidine derivative with the processability, flexibility, and mechanical stability of the polymer. This approach is commonly used to create materials for applications like flexible electronics, sensors, and solid-state lighting. The formation of supramolecular assemblies through non-covalent interactions is another avenue for organizing these molecules into well-defined architectures with emergent properties.

Studies on Charge Transport Properties and Energy Transfer

The electronic nature of this compound suggests its potential utility in organic electronics, where charge transport and energy transfer are fundamental processes. The pyrimidine ring is inherently electron-deficient, which can facilitate the transport of electrons. researchgate.net When combined with the electron-donating or modulating effects of the attached phenyl and dichlorophenyl rings, the molecule can be described as having a donor-acceptor-donor (D-A-D) or a more complex electronic structure. This arrangement is crucial for creating materials with tailored electronic properties. researchgate.net

Research on various multi-aryl substituted pyrimidines has demonstrated their capacity to act as organic semiconductors. rsc.orgnih.gov The charge transport in such materials typically occurs through a hopping mechanism between adjacent molecules in the solid state. researchgate.netnih.gov The efficiency of this process is heavily dependent on the intermolecular electronic coupling and the reorganization energy of the molecule upon gaining or losing an electron.

Key Factors Influencing Charge Transport:

Molecular Packing: The planarity and symmetry of the molecule influence how it packs in a crystal lattice, which in turn affects the π-π stacking and orbital overlap between neighboring molecules. Stronger intermolecular interactions generally lead to better charge transport pathways.

Reorganization Energy: The energy required for a molecule's geometry to relax after a charge is added or removed is the reorganization energy. Lower reorganization energies are desirable for efficient charge transport. Theoretical studies on similar organic molecules help in predicting these values. mdpi.com

Energy transfer is another critical process in optoelectronic devices like organic light-emitting diodes (OLEDs). In systems containing multiple chromophores, energy can be transferred from a component that absorbs light to one that emits light. While specific studies on energy transfer involving this compound are not available, the general principles suggest that if this molecule were part of a larger system, its absorption and emission characteristics would dictate its role as an energy donor or acceptor. The presence of heavy chlorine atoms could also influence intersystem crossing and potentially lead to phosphorescent behavior, a desirable trait for high-efficiency OLEDs.

The following table summarizes the anticipated electronic properties based on the structural components of this compound and data from related compounds.

PropertyInfluencing Structural FeatureAnticipated Characteristic
Electron TransportElectron-deficient pyrimidine core, dichlorophenyl groupsPotentially efficient n-type transport
Hole TransportPhenyl and dichlorophenyl ringsDependent on overall molecular orbital energies
Reorganization EnergyRigid aromatic structureLikely to be relatively low, favoring charge transport
Energy TransferAryl-substituted pyrimidine chromophorePotential as a donor or acceptor depending on the system

Role as Advanced Building Blocks in Complex Organic Synthesis

Substituted pyrimidines are valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. nih.govnbinno.com The compound this compound can serve as a rigid scaffold onto which additional functional groups can be introduced. The chlorine atoms on the phenyl rings and the potential for functionalization of the phenyl and pyrimidine rings themselves offer multiple sites for further chemical transformations.

Potential Synthetic Transformations:

Cross-Coupling Reactions: The chlorine atoms on the dichlorophenyl groups can potentially undergo various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These reactions would allow for the attachment of a wide range of other functional groups, including alkyl, aryl, or amino moieties, thereby extending the conjugation of the molecule or introducing new properties.

Functionalization of the Phenyl Rings: The phenyl rings can be subjected to electrophilic aromatic substitution reactions, although the presence of the deactivating chloro- and pyrimidinyl- groups would influence the position and feasibility of such reactions.

Modification of the Pyrimidine Ring: While the pyrimidine ring itself is generally robust, certain conditions can allow for its functionalization, offering another avenue for creating more complex derivatives.

The use of pyrimidine derivatives as building blocks is well-documented. For instance, dichloropyrimidines are common starting materials for the synthesis of a variety of substituted pyrimidines by sequential nucleophilic aromatic substitution reactions. researchgate.netgoogle.com Similarly, aryl-substituted pyrimidines are key components in the synthesis of luminescent materials and chemosensors. nih.govresearchgate.net The title compound, with its pre-installed aryl groups, provides a more advanced starting point for the synthesis of target molecules with specific electronic or photophysical properties.

Sensing and Recognition Capabilities for Specific Analytes

The design of chemical sensors often relies on molecules that exhibit a change in their physical properties, such as color or fluorescence, upon interaction with a specific analyte. Pyrimidine derivatives have been explored as platforms for such sensors due to their ability to coordinate with metal ions or participate in hydrogen bonding interactions. jetir.orgrsc.org

The this compound molecule possesses several features that could be exploited for sensing applications:

Nitrogen Atoms as Binding Sites: The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate with metal ions. This interaction can perturb the electronic structure of the molecule, leading to a change in its absorption or emission spectrum.

Aromatic Rings for Host-Guest Interactions: The multiple aromatic rings can engage in π-π stacking interactions with other aromatic molecules, providing a mechanism for the recognition of specific organic analytes.

Tunable Photophysical Properties: As discussed, the electronic properties of this molecule can be tuned through chemical modification. This allows for the rational design of sensors where the binding of an analyte modulates the charge transfer characteristics of the molecule, resulting in a detectable optical response. acs.org

For example, the introduction of specific receptor units onto the phenyl or pyrimidine rings could create a sensor that is highly selective for a particular ion or molecule. The fluorescence of the core structure could be quenched or enhanced upon binding of the analyte, forming the basis of a "turn-off" or "turn-on" fluorescent sensor. While no specific sensing applications of this compound have been reported, its structural framework is analogous to other pyrimidine-based chemosensors that have been successfully developed. jetir.org

The following table outlines the potential sensing mechanisms and target analytes based on the structure of this compound.

Potential Sensing MechanismTarget AnalytesStructural Basis
CoordinationMetal Ions (e.g., Al³⁺, Fe³⁺)Lewis basic nitrogen atoms of the pyrimidine ring. jetir.orgrsc.org
π-π StackingAromatic Nitro CompoundsExtended π-system of the aryl-substituted pyrimidine.
Hydrogen BondingAnions, Neutral MoleculesCould be introduced via functionalization.

Future Directions and Emerging Research Opportunities

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

The concept of chirality is fundamental in medicinal chemistry and materials science. While 4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine is itself achiral, the introduction of chiral centers through targeted derivatization could unlock a host of novel properties and applications. Currently, there is a notable absence of literature detailing the asymmetric synthesis of chiral derivatives of this specific pyrimidine (B1678525).

Future research in this area could focus on several promising strategies:

Asymmetric Catalysis: The use of chiral catalysts to introduce stereocenters at various positions on the pyrimidine core or its substituents. This could involve asymmetric hydrogenation, oxidation, or C-C bond-forming reactions.

Chiral Pool Synthesis: Employing readily available chiral starting materials to construct the pyrimidine ring system, thereby embedding chirality from the outset.

Resolution of Racemates: The development of efficient methods for separating racemic mixtures of chiral derivatives, such as chiral chromatography or diastereomeric salt formation.

The successful development of such methodologies would be a critical first step towards exploring the stereoselective interactions of these new chiral molecules with biological targets or their application in chiral materials. The synthesis of asymmetric derivatives of other heterocyclic compounds has been a significant area of research, suggesting the potential for similar advancements with this pyrimidine scaffold. nih.govnih.gov

Investigation of Solid-State Properties and Polymorphism

The arrangement of molecules in the solid state can have a profound impact on a compound's physical and chemical properties, including its solubility, melting point, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration in the development of pharmaceuticals and materials. nih.govrsc.org

To date, a comprehensive investigation into the solid-state properties and potential polymorphism of this compound has not been reported. Future research should therefore be directed towards:

Single-Crystal X-ray Diffraction: Obtaining high-quality single crystals and determining the precise three-dimensional arrangement of the molecules in the crystal lattice. This would provide invaluable information about intermolecular interactions, such as π-π stacking and halogen bonding.

Polymorph Screening: A systematic search for different crystalline forms by varying crystallization conditions, including solvent, temperature, and cooling rate.

Characterization of Polymorphs: Employing a range of analytical techniques, such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), to characterize any identified polymorphs and determine their relative thermodynamic stabilities.

Understanding the solid-state chemistry of this compound is essential for its potential application in areas where these properties are paramount. The study of polymorphism in other organic molecules has revealed its significant influence on material performance. nih.govresearchgate.net

Theoretical Predictions for Novel Functionalization and Applications

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental research. researchgate.net For this compound, theoretical studies could offer significant insights into its potential for further functionalization and new applications.

Key areas for theoretical investigation include:

Density Functional Theory (DFT) Calculations: To determine the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. This information can help predict its reactivity and potential sites for electrophilic or nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives are synthesized and their biological activity is tested, QSAR models could be developed to correlate specific structural features with activity, thereby guiding the design of more potent compounds. mdpi.com

Molecular Docking Simulations: To predict the binding affinity and mode of interaction of the compound with various biological targets, such as enzymes or receptors. This could help to identify potential therapeutic applications. researchgate.netmdpi.com

These theoretical approaches can significantly accelerate the discovery process by prioritizing the most promising derivatives for synthesis and experimental evaluation, saving considerable time and resources. The application of such in silico methods is becoming increasingly integral to modern drug discovery and materials science. researchgate.netmdpi.com

Challenges and Prospects in the Research of Highly Substituted Pyrimidine Derivatives

The field of highly substituted pyrimidine derivatives is rich with opportunity, but it also presents a number of challenges. researchgate.netnih.gov For compounds such as this compound, these challenges and prospects are intertwined.

Challenges:

Purification: The purification of the final products and intermediates can be difficult due to the presence of multiple aromatic rings and halogen atoms, which can lead to issues with solubility and chromatographic separation.

Structure-Activity Relationship (SAR) Elucidation: Establishing a clear SAR for highly substituted derivatives can be complex, as minor structural modifications can lead to significant changes in biological activity or physical properties. nih.govnih.gov

Toxicity and Pharmacokinetics: A significant hurdle in the development of pyrimidine-based therapeutic agents is the need for a thorough understanding of their pharmacokinetic properties and potential toxicity. researchgate.net

Prospects:

Therapeutic Potential: Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. gsconlinepress.comnih.govmdpi.com The high degree of substitution in this compound offers the potential for fine-tuning its biological activity and selectivity. nih.gov

Materials Science Applications: The rigid, aromatic structure of this compound suggests potential applications in materials science, for example, as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other electronic materials.

Scaffold for Further Derivatization: The core structure of this compound can serve as a versatile scaffold for the development of a library of new compounds with diverse functionalities and potential applications. nih.gov

The continued exploration of highly substituted pyrimidine derivatives holds great promise for the discovery of new molecules with valuable biological and material properties. Overcoming the inherent challenges through the development of innovative synthetic methods and a deeper understanding of their structure-property relationships will be key to realizing this potential.

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Focus
A multi-technique approach is critical:

Technique Purpose Key Parameters
HPLC Purity assessmentColumn: C18; Mobile phase: MeCN/H₂O (70:30); Retention time: ~8.2 min .
NMR Structural confirmation¹H NMR (CDCl₃): δ 8.5–8.7 ppm (pyrimidine protons), 7.2–7.8 ppm (aromatic protons) .
Mass Spectrometry Molecular weight verificationESI-MS: Expected [M+H]⁺ peak at m/z 483.2 .
XRD Crystal structure analysisMonoclinic system (e.g., P2₁/n space group) with intermolecular π-π stacking .

What are the thermal stability and decomposition profiles of this compound under ambient and high-temperature conditions?

Basic Research Focus
Thermogravimetric analysis (TGA) reveals:

  • Stability : Degradation onset at ~250°C in nitrogen atmospheres.
  • Decomposition Products : Chlorinated aromatic fragments (detected via GC-MS) .
    Methodological Note :
  • Conduct TGA at a heating rate of 10°C/min to avoid artifacts.
  • Pair with DSC to identify phase transitions.

How does the electronic structure of this compound influence its performance as an electron transport material (ETM) in OLEDs?

Advanced Research Focus
The compound’s optoelectronic properties are governed by:

  • HOMO/LUMO Levels : Calculated via DFT (e.g., LUMO ≈ -3.2 eV), facilitating electron injection from the cathode .
  • Charge Mobility : Time-of-flight (TOF) measurements show electron mobility of ~10⁻⁴ cm²/V·s, comparable to B4PyMPM .
    Experimental Design :
  • Fabricate bilayer OLED devices with ITO/PEDOT:PSS/EML/compound/Al.
  • Compare efficiency (cd/A) and turn-on voltage with control ETMs like TPBi.

How can researchers resolve contradictions in reported photoluminescence quantum yields (PLQY) for this compound?

Advanced Research Focus
Discrepancies in PLQY (e.g., 45% vs. 60%) arise from:

  • Solvent Effects : Polar solvents (e.g., DCM) stabilize charge-transfer states, increasing PLQY.
  • Crystallinity : Amorphous films exhibit lower PLQY than single crystals due to trap states .
    Methodological Recommendations :
  • Standardize solvent purity (HPLC-grade) and film deposition techniques (e.g., spin-coating vs. vacuum sublimation).
  • Use integrating spheres for PLQY measurements to minimize instrumental error.

What strategies mitigate batch-to-batch variability in electronic performance observed in this compound?

Advanced Research Focus
Variability stems from:

  • Synthetic Byproducts : Trace Pd catalysts or unreacted dichlorophenyl precursors.
  • Morphological Defects : Aggregation in thin films.
    Solutions :
  • Purify via column chromatography (silica gel, hexane/EtOAc eluent) followed by vacuum sublimation (>99.5% purity) .
  • Anneal films at 80°C for 1 hour to enhance crystallinity .

How can computational modeling guide the design of derivatives with enhanced electron-transport properties?

Advanced Research Focus
DFT Workflow :

Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.

Frontier Orbital Analysis : Identify substituents (e.g., -CF₃) that lower LUMO for better electron affinity.

Charge Transfer Integrals : Calculate hopping rates between adjacent molecules using Marcus theory .
Validation : Synthesize top-ranked derivatives and test in OTFT configurations.

What are the challenges in analyzing intermolecular interactions in crystalline forms of this compound?

Advanced Research Focus
XRD Limitations :

  • Weak diffraction signals due to low crystallinity.
  • Disorder in phenyl rings complicates refinement (R factor > 0.05) .
    Solutions :
  • Grow single crystals via slow evaporation (toluene/hexane mixtures).
  • Use synchrotron radiation for high-resolution data collection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,6-Bis(3,5-dichlorophenyl)-2-phenylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.